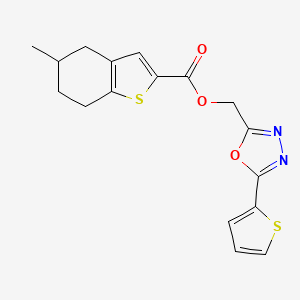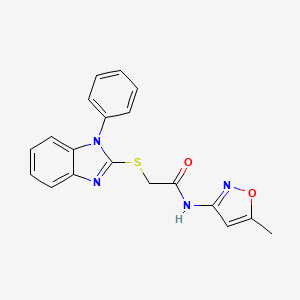![molecular formula C15H16N6O B7533877 N-[(2-imidazol-1-ylphenyl)methyl]-3-(1,2,4-triazol-1-yl)propanamide](/img/structure/B7533877.png)
N-[(2-imidazol-1-ylphenyl)methyl]-3-(1,2,4-triazol-1-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(2-imidazol-1-ylphenyl)methyl]-3-(1,2,4-triazol-1-yl)propanamide, also known as ITZ, is a chemical compound that has gained significant attention in scientific research. It is a triazole antifungal agent that has been used to treat various fungal infections.
作用机制
The mechanism of action of N-[(2-imidazol-1-ylphenyl)methyl]-3-(1,2,4-triazol-1-yl)propanamide involves inhibition of the fungal enzyme lanosterol 14-alpha-demethylase, which is responsible for the conversion of lanosterol to ergosterol. Ergosterol is an essential component of the fungal cell membrane, and its inhibition leads to disruption of the membrane and subsequent cell death.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). It also enhances the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10). Additionally, this compound has been found to modulate the activity of immune cells, such as macrophages and dendritic cells.
实验室实验的优点和局限性
One of the advantages of N-[(2-imidazol-1-ylphenyl)methyl]-3-(1,2,4-triazol-1-yl)propanamide is its broad-spectrum antifungal activity, which makes it effective against a wide range of fungal infections. Another advantage is its ability to modulate the immune response, which could be beneficial in the treatment of inflammatory diseases. However, one of the limitations of this compound is its potential for drug interactions, as it is metabolized by the cytochrome P450 enzyme system.
未来方向
There are several future directions for research on N-[(2-imidazol-1-ylphenyl)methyl]-3-(1,2,4-triazol-1-yl)propanamide. One area of research is the development of new formulations and delivery methods to improve its efficacy and reduce its potential for drug interactions. Another area of research is the investigation of its potential for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further studies are needed to elucidate its mechanism of action and identify potential targets for drug development.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research for its antifungal properties, anti-inflammatory and immunomodulatory effects. Its mechanism of action involves inhibition of the fungal enzyme lanosterol 14-alpha-demethylase, which leads to disruption of the fungal cell membrane and subsequent cell death. While this compound has several advantages, such as its broad-spectrum antifungal activity, it also has limitations, such as its potential for drug interactions. Future research on this compound could lead to the development of new treatments for fungal infections and inflammatory diseases.
合成方法
The synthesis of N-[(2-imidazol-1-ylphenyl)methyl]-3-(1,2,4-triazol-1-yl)propanamide involves the reaction of 2-(2-imidazol-1-ylphenyl)acetic acid with 1,2,4-triazole-3-thiol in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified through recrystallization to obtain this compound in its pure form.
科学研究应用
N-[(2-imidazol-1-ylphenyl)methyl]-3-(1,2,4-triazol-1-yl)propanamide has been extensively studied for its antifungal properties. It has been used to treat various fungal infections, including candidiasis, aspergillosis, and cryptococcosis. In addition to its antifungal properties, this compound has also been found to have anti-inflammatory and immunomodulatory effects.
属性
IUPAC Name |
N-[(2-imidazol-1-ylphenyl)methyl]-3-(1,2,4-triazol-1-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6O/c22-15(5-7-21-12-17-10-19-21)18-9-13-3-1-2-4-14(13)20-8-6-16-11-20/h1-4,6,8,10-12H,5,7,9H2,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMFBEOCVGBAHIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)CCN2C=NC=N2)N3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![ethyl 6-methyl-2-[(6-oxo-4,5-dihydro-1H-pyridazine-3-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B7533799.png)
![2-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl-methylamino]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B7533800.png)
![N-[(2-imidazol-1-ylpyridin-4-yl)methyl]-2-(3-methyl-4-oxophthalazin-1-yl)acetamide](/img/structure/B7533808.png)
![1-(2,2-dimethylpropanoyl)-N-[(2-imidazol-1-ylphenyl)methyl]piperidine-3-carboxamide](/img/structure/B7533812.png)
![2-(3,7-dimethyl-2,6-dioxopurin-1-yl)-N-[(2-imidazol-1-ylpyridin-4-yl)methyl]acetamide](/img/structure/B7533817.png)
![4-(difluoromethylsulfonyl)-N-[(2-imidazol-1-ylpyridin-4-yl)methyl]benzamide](/img/structure/B7533826.png)

![2,2-dimethyl-7-[(3-methyl-1,2-oxazol-5-yl)methoxy]-3H-chromen-4-one](/img/structure/B7533845.png)

![4-chloro-N-(2-cyclopentylpyrazol-3-yl)-3-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B7533857.png)
![[2-(3-Chloro-4-fluoroanilino)-2-oxoethyl] 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B7533866.png)
![1-Cyclohexyl-3-[1-(2-propan-2-yloxyacetyl)piperidin-4-yl]urea](/img/structure/B7533875.png)
![N-[[3-(morpholine-4-carbonyl)phenyl]methyl]-1,2-dihydroacenaphthylene-5-carboxamide](/img/structure/B7533888.png)

